molecular formula C13H18ClNO B2569020 Bicyclo[2.2.1]hept-5-EN-2-ylmethyl-furan-2-ylmethyl-amine hydrochloride CAS No. 1052519-95-5

Bicyclo[2.2.1]hept-5-EN-2-ylmethyl-furan-2-ylmethyl-amine hydrochloride

Cat. No.: B2569020
CAS No.: 1052519-95-5
M. Wt: 239.74
InChI Key: ZIANLNYVSRQZNH-UHFFFAOYSA-N
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Description

Bicyclo[2.2.1]hept-5-EN-2-ylmethyl-furan-2-ylmethyl-amine hydrochloride is a complex organic compound with a unique bicyclic structure. It is primarily used in scientific research, particularly in the fields of chemistry and biology. The compound’s structure includes a bicyclo[2.2.1]heptane ring system, which is known for its stability and rigidity, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-5-EN-2-ylmethyl-furan-2-ylmethyl-amine hydrochloride typically involves multiple steps. One common approach is the Diels-Alder reaction, which forms the bicyclic structure. This is followed by functionalization steps to introduce the furan and amine groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve yield and efficiency. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-EN-2-ylmethyl-furan-2-ylmethyl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Bicyclo[2.2.1]hept-5-EN-2-ylmethyl-furan-2-ylmethyl-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-EN-2-ylmethyl-furan-2-ylmethyl-amine hydrochloride involves its interaction with specific molecular targets. The bicyclic structure provides rigidity, which can influence binding to enzymes or receptors. The furan and amine groups can participate in hydrogen bonding and other interactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but differ in functional groups.

    Furan derivatives: Compounds with a furan ring but different substituents.

    Amines: Various amines with different alkyl or aryl groups.

Uniqueness

Bicyclo[221]hept-5-EN-2-ylmethyl-furan-2-ylmethyl-amine hydrochloride is unique due to its combination of a bicyclic structure, furan ring, and amine group

Properties

IUPAC Name

1-(2-bicyclo[2.2.1]hept-5-enyl)-N-(furan-2-ylmethyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c1-2-13(15-5-1)9-14-8-12-7-10-3-4-11(12)6-10;/h1-5,10-12,14H,6-9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIANLNYVSRQZNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)CNCC3=CC=CO3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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